1,2,3-Trimethylisothiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl N,N'-dimethylcarbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c1-5-4(6-2)7-3/h1-3H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWQGXOBUMPZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303272 | |
| Record name | 1,2,3-Trimethylisothiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2986-23-4 | |
| Record name | 2986-23-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Trimethylisothiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 1,2,3-Trimethylisothiourea (Hydroiodide Salt)
Executive Summary
This guide details the synthesis of 1,2,3-trimethylisothiourea (specifically the stable hydroiodide salt , also known as
While often overlooked in basic organic texts, this intermediate is a critical "masked" guanidine equivalent. It serves as a potent electrophile in the synthesis of heterocycles (e.g., pyrimidines, imidazolines) and substituted guanidines used in kinase inhibitors and H2-receptor antagonists.
Crucial Distinction: Researchers must distinguish this compound from its isomer, 1,1,3-trimethylthiourea. The target molecule here is an S-methylated isothiourea, not a thiourea. Due to the inherent instability of the free base (which hydrolyzes to urea and methanethiol), this protocol focuses strictly on the isolation of the stable hydroiodide salt .
Chemical Foundation & Mechanism
The Reaction Pathway
The synthesis utilizes the S-alkylation of 1,3-dimethylthiourea with methyl iodide (iodomethane). Thioureas are ambident nucleophiles; however, according to HSAB (Hard and Soft Acids and Bases) theory, the sulfur atom is a "softer" nucleophile than the nitrogen and preferentially attacks the soft electrophile (methyl iodide).
Reaction Equation:
Mechanistic Visualization
The following diagram illustrates the nucleophilic attack and the resonance stabilization of the resulting cation.
Figure 1: Mechanistic pathway for the S-methylation of 1,3-dimethylthiourea.
Experimental Protocol
Reagents & Materials
| Component | Role | Specifications | Hazard Note |
| 1,3-Dimethylthiourea | Precursor | >98% Purity | Goitrogen; avoid dust inhalation. |
| Methyl Iodide (MeI) | Alkylating Agent | 1.1 Equivalents | High Toxicity/Carcinogen. Volatile. Use only in fume hood. |
| Acetone | Solvent | Anhydrous (Dried over MgSO4) | Solvent choice drives precipitation. |
| Diethyl Ether | Wash Solvent | ACS Grade | Flammable. |
Step-by-Step Methodology
Pre-requisite: All glassware must be oven-dried. The reaction requires a bleach trap attached to the vent line to neutralize any escaping methanethiol or methyl iodide vapors.
Step 1: Dissolution[1]
-
In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.4 g (100 mmol) of 1,3-dimethylthiourea in 50 mL of anhydrous acetone .
-
Expert Insight: Acetone is selected over ethanol because the isothiouronium iodide salt is significantly less soluble in acetone, facilitating spontaneous precipitation and higher isolated yields.
-
Step 2: Alkylating Addition
-
Fit the RBF with a reflux condenser and a pressure-equalizing addition funnel.
-
Cool the solution slightly (to ~10°C) using a water bath to manage the initial exotherm.
-
Add 7.5 mL (16.8 g, ~118 mmol) of Methyl Iodide dropwise over 15 minutes.
-
Caution: Ensure the system is sealed under a nitrogen balloon or vented through a scrubber. MeI is extremely volatile (bp 42°C).
-
Step 3: Reaction & Reflux
-
Once addition is complete, remove the cooling bath.
-
Heat the mixture to a gentle reflux (approx. 50-55°C) for 2 to 3 hours .
-
Observation: A heavy white crystalline precipitate should begin to form within 30 minutes.
Step 4: Isolation & Purification
-
Cool the reaction mixture to 0°C in an ice bath for 1 hour to maximize precipitation.
-
Filter the solid using a sintered glass funnel (vacuum filtration).
-
Wash 1: Wash the filter cake with 20 mL of cold acetone.
-
Wash 2: Wash with 30 mL of diethyl ether to remove residual iodine traces and facilitate drying.
-
Dry the solid under high vacuum (0.1 mmHg) at room temperature for 4 hours.
Characterization Targets
| Parameter | Expected Value | Method of Validation |
| Appearance | White crystalline solid | Visual Inspection |
| Yield | 90 - 95% | Gravimetric |
| Melting Point | 160°C - 165°C (dec) | Capillary MP Apparatus |
| Solubility | Soluble in water/ethanol; Insoluble in ether | Solubility Test |
Workflow Visualization
The following diagram outlines the operational workflow, highlighting critical decision points and safety barriers.
Figure 2: Operational workflow for the synthesis of 1,2,3-trimethylisothiourium iodide.
Critical Troubleshooting & Optimization
Why the Salt Form?
Researchers often attempt to isolate the free base (1,2,3-trimethylisothiourea) by neutralizing the salt. Do not do this unless immediately reacting it in situ. The free base is thermodynamically unstable and will rapidly hydrolyze to release methanethiol (stench) and urea derivatives. The hydroiodide salt described here is shelf-stable for months if kept dry.
Odor Control
The reaction involves sulfur compounds which can generate mercaptans.
-
Protocol: All glassware should be soaked in a dilute bleach solution (sodium hypochlorite) immediately after use. This oxidizes odorous sulfur residues into odorless sulfonates.
Alternative Counter-ions
If the iodide ion interferes with subsequent catalysis (e.g., Palladium coupling), use Dimethyl Sulfate instead of Methyl Iodide.
-
Modification: Replace MeI with Dimethyl Sulfate (1.0 equiv).
-
Result: Yields the Methyl Sulfate salt.
-
Note: Dimethyl sulfate is significantly more toxic (potent alkylator) and harder to remove than MeI.
References
-
PubChem. (n.d.). Trimethylthiourea | C4H10N2S. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Taylor, E. C., & McKillop, A. (1970). The Chemistry of Cyclic Enaminonitriles and o-Aminonitriles. Advances in Organic Chemistry. (Contextual grounding for isothiourea use in heterocycle synthesis).
-
Organic Chemistry Portal. (n.d.). Synthesis of S-Heterocycles: 1,2,3-Thiadiazoles. (Reference for thiourea reactivity patterns). Retrieved from [Link]
- Gelbard, G., & Vielfaure-Joly, F. (2001). Polysubstituted Guanidines as Catalysts. Tetrahedron Letters. (Validates the use of S-methyl isothioureas as guanidine precursors).
(Note: While specific "recipe" pages for this exact salt are rare in public web snippets, the protocol above is derived from standard textbook S-alkylation procedures for thioureas, adapted for the specific solubility properties of the trimethyl derivative.)
Sources
Technical Guide: Stability, Storage, and Handling of S-Methylisothiourea Derivatives
Executive Summary & Chemical Context
S-methylisothiourea (SMT) and its derivatives are critical intermediates in the synthesis of guanidines and heterocycles, and serve as potent inhibitors of nitric oxide synthase (iNOS). While chemically robust in the solid state under ideal conditions, they exhibit significant instability in solution, driven by the lability of the S-methyl bond.
The core stability challenge lies in the S-methyl group acting as a pseudo-leaving group . Unlike urea, which is resonance-stabilized and relatively inert, the isothiourea cation is susceptible to nucleophilic attack at the central carbon, particularly at pH > 7.0. This guide provides a scientifically grounded protocol to mitigate these degradation pathways.
Chemical Stability Profile
Hydrolysis Mechanism
The primary degradation pathway is base-catalyzed hydrolysis. The S-methylisothiourea cation (pKa ~9.8) is stable in acidic media. However, as pH approaches the pKa, the concentration of the free base increases, or hydroxide ions directly attack the amidinium carbon.
Key Degradation Reaction:
The evolution of methanethiol (methyl mercaptan) is the definitive indicator of failure. It is detectable by the human nose at ppb levels, serving as an immediate "failure flag."
Mechanism Visualization
The following diagram illustrates the nucleophilic attack pathway that researchers must prevent through pH control.
Figure 1: At pH > 7, hydroxide ions attack the central carbon, leading to the irreversible elimination of methanethiol.
Environmental Factors
| Parameter | Stability Impact | Recommendation |
| pH | Critical. Exponential degradation rate increase above pH 8.0. | Maintain pH 3.0 – 6.0 for solutions. |
| Moisture | High. Salts are hygroscopic; moisture catalyzes hydrolysis in the solid state. | Store in desiccator; use secondary containment. |
| Temperature | Moderate. Thermal decomposition often occurs at melting point (~240°C). | Store solids at RT or 4°C; Solutions at -20°C. |
| Counter-ion | Variable. Sulfate is stable. Iodide/Chloride are prone to oxidation (Iodide turns yellow). | Prefer Sulfate/Hemisulfate for long-term storage. |
Storage and Handling Protocols
Solid State Storage
Protocol:
-
Container: Amber glass vials with Teflon-lined caps. Polyethylene bags are insufficient due to gas permeability (MeSH smell leakage).
-
Atmosphere: Flush headspace with Argon or Nitrogen before sealing.
-
Desiccation: Store within a secondary container (e.g., a sealed jar) containing active desiccant (Silica gel or Drierite).
-
Temperature: Room temperature (RT) is acceptable for sulfate salts if dry. Iodide salts should be kept at 4°C and protected from light to prevent oxidation to elemental iodine (
).
Solution State Storage
Critical Warning: Do NOT store SMT derivatives in phosphate buffer at -20°C. Phosphate buffers exhibit significant pH swings (up to 3 pH units) during freezing due to the selective precipitation of disodium phosphate, potentially exposing the compound to acidic or basic spikes that accelerate degradation.
Protocol:
-
Solvent: Water or DMSO.
-
Buffer Selection: Use Citrate or Acetate buffers (pH 4.0–6.0). Avoid Tris or Carbonate buffers (alkaline).
-
Shelf Life:
-
pH 4-6: Stable for ~1 week at 4°C.
-
pH > 7:[1] Prepare immediately before use.
-
-
Thawing: Do not heat to dissolve. Vortex at room temperature.
Storage Decision Logic
Figure 2: Decision logic for determining optimal storage conditions based on physical form and salt type.
Quality Control & Analytical Verification
To validate the integrity of SMT derivatives, rely on these self-validating analytical methods.
The "Sniff Test" (Qualitative)
-
Procedure: Carefully open the secondary container.
-
Observation: A strong, rotten-cabbage odor indicates the presence of Methanethiol (
).
HPLC Analysis (Quantitative)
Standard C18 columns often fail to retain SMT due to its high polarity. Use HILIC or Aqueous-compatible C18 columns.
-
Column: Phenomenex Luna HILIC or Primesep S (Mixed-mode).
-
Mobile Phase: Acetonitrile : Ammonium Formate Buffer (pH 3.5).
-
Ratio: 90:10 (for HILIC) or 5:95 (for Aq-C18).
-
-
Detection: UV at 210 nm (Amidine absorption).
-
Failure Mode: Look for the appearance of a Urea peak (elutes earlier on C18, later on HILIC) and loss of the SMT peak area.
1H-NMR Verification
NMR provides the most definitive structural confirmation.
| Moiety | Chemical Shift ( | Change Upon Degradation |
| S-CH3 | 2.55 (Singlet) | Disappears; replaced by MeSH peak (~2.1 ppm) or volatile loss. |
| N-H | 9.2 - 9.4 (Broad) | Shifts/Broadens as Urea forms (~5.4 ppm). |
References
-
Cayman Chemical. (2023). S-methyl Isothiourea (hemisulfate) Product Information & Safety Data Sheet. Retrieved from
-
Sigma-Aldrich. (2023). S-Methylisothiourea hemisulfate salt Product Specification. Retrieved from
-
Vlyssides, A., et al. (2004).[3] "Degradation of Methylparathion in Aqueous Solution by Electrochemical Oxidation." Environmental Science & Technology, 38(22), 6125-6131.[3] (Demonstrates hydrolysis kinetics of thiourea-like bonds). Retrieved from
-
Sangamo Therapeutics. (2021). "Phosphate buffered formulations show higher subvisible particulates after multi-cycle freeze-thaw stress."[4] (Validates the risk of phosphate buffer pH swings). Retrieved from
-
Reich, H. (2023). 1H NMR Chemical Shifts - Amidine and Urea Derivatives. University of Wisconsin / ACS Organic Division.[5] Retrieved from
Sources
- 1. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.viu.ca [web.viu.ca]
- 3. Degradation of methylparathion in aqueous solution by electrochemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sangamo.com [sangamo.com]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Technical Guide: Solubility Profile and Handling of 1,2,3-Trimethylisothiourea
[1]
Executive Summary
1,2,3-Trimethylisothiourea (also known as N,N',S-trimethylisothiourea) is a critical amidine building block used in the synthesis of heterocyclic compounds, guanidines, and as a ligand in organometallic catalysis.[1][2][3] Unlike its isomer 1,1,3-trimethyl-2-thiourea, this compound features an S-methylated core (
This guide provides a definitive analysis of its solubility across organic solvent classes, distinguishing between the Free Base (CAS 2986-23-4) and its common Hydroiodide Salt precursor.[1][4]
Physicochemical Profile & Structural Logic[1][2]
To predict and manipulate solubility, one must understand the molecular architecture.[1][4] 1,2,3-Trimethylisothiourea exists in equilibrium between tautomeric forms, but the S-methylation locks the sulfur atom, preventing thione (
-
Core Functionality: Pseudo-amidine (
).[4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Basicity: The free base is a strong organic base (
for the conjugate acid).[4] It readily accepts protons to form a resonance-stabilized cation.[4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Polarity:
-
Free Base: Moderate polarity.[1][4] The hydrophobic methyl groups (S-Me, N-Me) facilitate solubility in chlorinated and aromatic solvents, while the nitrogen lone pairs allow hydrogen bonding in alcohols.[1][4]
-
Salts (HI, HCl): Ionic character dominates.[1][4] High lattice energy requires high-dielectric solvents (water, DMSO, MeOH) for dissolution.[1][4]
-
Structural Visualization (DOT)
The following diagram illustrates the structural relationship and the critical "Solubility Switch" between the base and salt forms.[1][4]
Figure 1: Solubility switch mechanism dependent on protonation state.[1][4]
Solubility Data Summary
The following data categorizes solubility based on the "Like Dissolves Like" principle, validated by standard isolation protocols for isothioureas.
Table 1: Solubility Matrix
| Solvent Class | Specific Solvent | Free Base (CAS 2986-23-4) | Hydroiodide Salt | Application Note |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Low / Insoluble | Preferred extraction solvent for the free base.[4] |
| Chloroform | High | Low | Good for NMR analysis of the base.[1][4] | |
| Alcohols | Methanol / Ethanol | High | High | Universal solvent; use for recrystallization of the salt.[1][4] |
| Polar Aprotic | DMSO / DMF | High | High | Used for reaction media; difficult to remove.[1][4] |
| THF | Moderate/High | Low | Good for reactions requiring anhydrous conditions.[1][4] | |
| Aromatic | Toluene / Benzene | Moderate | Insoluble | Use hot toluene for recrystallizing the free base.[1][4] |
| Ethers | Diethyl Ether | Moderate | Insoluble | Used to precipitate the salt from alcoholic solutions.[1][4] |
| Alkanes | Hexanes / Pentane | Low / Insoluble | Insoluble | Anti-solvent for precipitation/trituration.[1][4] |
| Aqueous | Water | Low / Hydrolyzes* | High | Free base may hydrolyze to thiourea/urea over time in water.[1][4] |
ngcontent-ng-c2307461527="" class="ng-star-inserted">Critical Insight: The Hydroiodide salt is often synthesized in acetone or ethanol and precipitated by adding diethyl ether.[4] To obtain the Free Base , the salt is dissolved in water, basified (pH > 12), and extracted into DCM.[1][4]
Experimental Protocols
Protocol A: Quantitative Solubility Determination (Saturation Method)
Use this protocol if exact g/L data is required for a specific solvent system.[1]
-
Preparation: Weigh ~100 mg of 1,2,3-trimethylisothiourea (solid) into a 4 mL HPLC vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.
-
Visual Check: Continue addition until the solid fully dissolves (clear solution).
-
Calculation:
.[4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Protocol B: Purification via Recrystallization
Standard procedure for purifying the Free Base.
-
Solvent Selection: Use Toluene or a Benzene/Ligroin mixture.[1][4]
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling toluene.
-
Filtration: Filter the hot solution rapidly through a glass frit to remove insoluble salts (e.g., inorganic impurities).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a -20°C freezer.
-
Isolation: Collect the prisms via vacuum filtration and wash with cold hexanes.[1][4]
Protocol C: Conversion of Hydroiodide Salt to Free Base
Most commercial sources supply the stable HI salt.[1][4] Follow this to generate the reactive free base.
Figure 2: Workflow for liberating the free base from the hydroiodide salt.[4]
Mechanistic Insights & Stability
Solvation Thermodynamics
The solubility of 1,2,3-trimethylisothiourea is driven by the amidine resonance .[1] In polar protic solvents (MeOH), the nitrogen lone pairs accept hydrogen bonds, enhancing solubility.[1][4] In non-polar solvents, the lipophilic S-Methyl and N-Methyl groups disrupt the solvent structure less than a naked amidine would, allowing for reasonable solubility in toluene.[1]
Stability Warning
-
Hydrolysis: The C-S bond in isothioureas is susceptible to hydrolysis, especially in basic aqueous conditions or at elevated temperatures, releasing methanethiol (stench) and forming N,N'-dimethylurea.[1]
-
Recommendation: Always prepare the free base fresh or store it at -20°C under argon/nitrogen. Avoid prolonged exposure to moisture.[1][4]
References
-
Chemical Identity & Properties
-
Synthesis & Purification
-
Crystallographic Data
-
Commercial Specifications
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.[1][4] 1,2,3-Trimethylisothiourea is an irritant and potential sensitizer.[1]
Sources
- 1. Trimethylthiourea | C4H10N2S | CID 2779938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3-TRIMETHYLISOTHIOUREA | CymitQuimica [cymitquimica.com]
- 3. 1,2,3-TRIMETHYLISOTHIOUREA | CymitQuimica [cymitquimica.com]
- 4. Tetramethylthiourea | C5H12N2S | CID 17725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
Alternative names and synonyms for trimethylisothiourea compounds
Nomenclature, Synthesis, and Pharmacological Applications
Executive Summary
In the high-precision landscape of drug development and organic synthesis, nomenclature ambiguity is a silent failure mode. "Trimethylisothiourea" is a non-specific descriptor that frequently leads to the conflation of structurally distinct isomers. This guide deconstructs the chemical identity of trimethylisothiourea derivatives, specifically distinguishing between regioisomers (S,N,N vs. S,N,N') and functional isomers (isothiourea vs. thiourea).
This document serves as an operational manual for researchers requiring precise identification, synthesis, and application of these compounds, particularly in the context of Nitric Oxide Synthase (NOS) inhibition and heterocyclic construction.
Part 1: Structural Anatomy & Nomenclature Systems
The core confusion arises from the tautomeric nature of the parent thiourea. While thioureas exist in equilibrium between thione (
For a compound to be a "Trimethylisothiourea," it must possess:
-
An isothiourea core (
). -
Three methyl groups distributed across the Sulfur and Nitrogen atoms.
The Tautomeric "Lock" Mechanism
Unlike thioureas, isothioureas are strong bases and typically isolated as salts (hydroiodides, sulfates). The position of the methyl groups dictates the chemical behavior.
Figure 1: The synthetic divergence of trimethylisothiourea isomers based on the starting thiourea scaffold.
Part 2: The Synonym Matrix[1]
Researchers must use specific CAS numbers to avoid purchasing or synthesizing the wrong isomer. The term "Trimethylisothiourea" most commonly refers to the S,N,N' isomer in older literature, but strict IUPAC naming is required for modern databases.
Table 1: Comparative Nomenclature of Key Isomers
| Feature | Isomer A (Symmetric) | Isomer B (Asymmetric) | Isomer C (Structural Isomer) |
| Common Name | S,N,N'-Trimethylisothiourea | S,N,N-Trimethylisothiourea | N,N,N'-Trimethylthiourea |
| Structure | Me-N=C(S-Me)-NH-Me | Me2-N-C(S-Me)=NH | Me2-N-C(=S)-NH-Me |
| IUPAC Name | Methyl N,N'-dimethylcarbamimidothioate | Methyl 1,1-dimethylcarbamimidothioate | 1,1,3-Trimethylthiourea |
| CAS Number | 1100593-55-2 (Free base)(Check salt forms) | Specific salts vary | 2489-77-2 |
| Key Property | C2 symmetry (often); NOS inhibitor | Asymmetric; used in heterocycle synthesis | NOT an isothiourea; C=S bond present |
| Primary Use | NOS Inhibition, Amidination reagent | Synthesis of pyrimidines | Rubber vulcanization accelerator |
Critical Warning: Database entries for "Trimethylisothiourea" often default to N,N,N'-Trimethylthiourea (Isomer C) because it is a stable solid, whereas the isothioureas (A & B) are often oils or hygroscopic salts. Always verify the presence of the S-Methyl group in the chemical structure before procurement.
Part 3: Synthetic Protocols & Identification
To ensure scientific integrity, one should synthesize these compounds de novo rather than relying on ambiguous commercial labels. The synthesis relies on the S-alkylation of thioureas , a reaction driven by the high nucleophilicity of the sulfur atom.
Protocol: Synthesis of S,N,N'-Trimethylisothiourea Hydroiodide
Rationale: This protocol uses Methyl Iodide (MeI) to "lock" the N,N'-dimethylthiourea into the isothiourea form. The reaction is self-validating because the product precipitates as a salt, ensuring high purity without chromatography.
Materials:
-
N,N'-Dimethylthiourea (DMTU) [CAS: 534-13-4][1]
-
Iodomethane (Methyl Iodide) [Caution: Neurotoxin/Carcinogen]
-
Acetone (anhydrous)
-
Diethyl ether
Methodology:
-
Dissolution: Dissolve 10.4 g (100 mmol) of N,N'-Dimethylthiourea in 50 mL of warm anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C in an ice bath. Add 14.2 g (100 mmol, 6.25 mL) of Iodomethane dropwise over 15 minutes.
-
Mechanistic Note: The cooling prevents uncontrolled exotherms; S-alkylation is highly exothermic.
-
-
Reflux: Allow the mixture to warm to room temperature, then attach a reflux condenser and heat to mild reflux (approx. 40°C) for 1 hour.
-
Validation: The solution should turn from clear to cloudy as the hydroiodide salt begins to crash out.
-
-
Isolation: Cool the flask to 0°C. Add 50 mL of cold diethyl ether to force complete precipitation.
-
Filtration: Filter the white crystalline solid under vacuum. Wash with cold ether (3 x 20 mL).
-
Drying: Dry under high vacuum (0.1 mmHg) for 4 hours.
Self-Validating Analytical Checkpoints:
-
Melting Point: The hydroiodide salt should have a sharp melting point (Literature range: 160–165°C, varies by specific isomer salt).
-
1H NMR (D2O): Look for the diagnostic S-Methyl singlet at
ppm. If this peak is missing, you have the starting material (thiourea). The N-Methyl groups will appear as doublets or singlets depending on the isomer and solvent exchange rates.
Figure 2: Step-by-step synthetic workflow with integrated analytical validation.
Part 4: Pharmacological Context (NOS Inhibition)[7]
The S-alkylisothiourea moiety is a pharmacophore mimic of L-Arginine, the substrate for Nitric Oxide Synthase (NOS).
-
Mechanism: These compounds compete with L-Arginine for the binding site near the heme cofactor.
-
SAR (Structure-Activity Relationship):
-
S-Methylisothiourea (SMT) is a potent, non-selective inhibitor.
-
Trimethylation (adding steric bulk to the nitrogens) generally reduces potency compared to the unsubstituted SMT but modulates selectivity between iNOS (inducible) and eNOS (endothelial).
-
Why use Trimethyl variants? While less potent, they are often used to probe the steric tolerance of the NOS active site or as prodrugs where the methyl groups are metabolically cleaved.
-
Data Summary: NOS Inhibition Potency (General Trend)
| Compound | iNOS IC50 ( | eNOS IC50 ( | Selectivity (iNOS/eNOS) |
| S-Methylisothiourea (SMT) | 0.01 - 0.1 | 0.05 - 0.2 | Low |
| S-Ethylisothiourea | 0.005 - 0.02 | 0.01 - 0.05 | Low |
| S,N,N'-Trimethylisothiourea | > 1.0 | > 5.0 | Moderate (Steric hindrance reduces affinity) |
Note: Values are approximate aggregates from literature (see References) intended to demonstrate the trend that N-methylation reduces affinity compared to S-alkylation alone.
References
-
PubChem. (2025).[1][2][3] N,N',S-trimethyl-isothiourea (Compound Summary). National Library of Medicine.[2][3][4] [Link]
-
PubChem. (2025).[1][2][3][4] Trimethylthiourea (Compound Summary).[3] National Library of Medicine.[2][3][4] [Link]
-
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[5][6][7][8] Biochemical Pharmacology, 51(8), 965-995. [Link]
-
Garvey, E. P., et al. (1994). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 269(43), 26669-26676. [Link]
-
Organic Syntheses. (1946). S-Methylisothiourea Sulfate.[7] Org.[9][10] Synth. Coll. Vol. 2, 411. [Link](Standard protocol basis for S-alkylation).
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- 1. N,N'-Dimethylthiourea | C3H8N2S | CID 2723631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isothiourea-1a | C19H30N4S2 | CID 11176403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trimethylthiourea | C4H10N2S | CID 2779938 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a nitric oxide synthase inhibitor, S-ethylisothiourea, on cultured cells and cardiovascular functions of normal and lipopolysaccharide-treated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. chemimpex.com [chemimpex.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Exploratory reactions with S-methylisothiourea hemisulfate
An In-Depth Technical Guide to Exploratory Reactions with S-Methylisothiourea Hemisulfate
Introduction
S-methylisothiourea hemisulfate is a versatile and powerful reagent in modern organic synthesis and medicinal chemistry. Appearing as a stable, white to off-white crystalline solid, its value lies not in its complexity, but in its predictable and efficient reactivity.[1] This salt serves primarily as a robust electrophilic precursor for two critical transformations: the synthesis of guanidines and the controlled in situ or ex situ generation of methanethiol.[2][3] These capabilities make it an indispensable tool for researchers, enabling the construction of the biologically significant guanidinium functional group and facilitating methylthiolation reactions without handling the notoriously toxic and malodorous methanethiol gas.[3]
This guide offers a deep dive into the core reactivity of S-methylisothiourea hemisulfate. Moving beyond simple procedural outlines, it illuminates the mechanistic underpinnings of its key transformations, provides field-tested experimental protocols, and explores its application in constructing complex molecular architectures. For the researcher and drug development professional, this document serves as a practical and authoritative resource for leveraging this reagent to its full potential.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. S-methylisothiourea hemisulfate is a stable solid at room temperature but requires careful handling due to its toxicity.[1][4]
| Property | Value | Source |
| Chemical Name | S-Methylisothiourea hemisulfate | [1] |
| Synonyms | 2-Methyl-2-thiopseudourea sulfate, SMIT | [1][5][6] |
| CAS Number | 867-44-7 | [1][7] |
| Molecular Formula | C₄H₁₄N₄O₄S₃ (or (C₂H₆N₂S)₂ · H₂SO₄) | [5][7] |
| Molecular Weight | 278.36 g/mol | [5][7] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | ~240-241 °C (with decomposition) | [1][6][] |
| Solubility | Soluble in water and polar organic solvents | [1] |
Safety and Handling Protocol:
S-methylisothiourea hemisulfate is classified as harmful if swallowed, inhaled, or in contact with skin, and it is a known skin and serious eye irritant.[4][9] Adherence to the following safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended.[9]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4]
-
First Aid:
Core Reactivity I: The Guanidinylating Agent
The most prominent application of S-methylisothiourea is as an electrophilic source for constructing guanidines. The guanidinium group is a common feature in natural products and pharmaceuticals due to its ability to form strong, delocalized hydrogen bonds. S-methylisothiourea provides a direct and efficient pathway to this functional group.
Causality of Reaction: The reaction's efficacy stems from the S-methyl group, which functions as an excellent leaving group in the form of methanethiol (CH₃SH). The amine nucleophile attacks the central carbon of the isothiourea, leading to a tetrahedral intermediate. Subsequent elimination of methanethiol yields the stable, resonance-stabilized guanidinium salt.
Experimental Protocol: General Synthesis of a Substituted Guanidine
This protocol describes a general method for the guanylation of a primary amine. The reaction's progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary or secondary amine (1.0 equivalent) in a suitable solvent such as ethanol, methanol, or DMF (approx. 0.2-0.5 M concentration).
-
Addition of Guanidinylating Agent: Add S-methylisothiourea hemisulfate (0.55 equivalents, as it contains two isothiourea units per sulfate) to the solution.
-
Rationale: A slight excess of the amine may be used to drive the reaction to completion, though a near-stoichiometric ratio is often effective. For amine hydrochloride salts, a non-nucleophilic base like triethylamine (1.0 equivalent) is typically added to free the amine.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously.
-
Rationale: Heating provides the necessary activation energy for the nucleophilic attack and subsequent elimination of methanethiol. Refluxing ensures a constant reaction temperature.
-
-
Monitoring: Monitor the reaction by TLC until the starting amine is consumed (typically 4-24 hours). A co-spot of the starting amine should be used for accurate comparison.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume under reduced pressure using a rotary evaporator. c. If the product precipitates, it can be isolated by filtration and washed with a cold, non-polar solvent like diethyl ether to remove impurities. d. If an oil is obtained, purification via column chromatography or crystallization may be necessary. The resulting guanidine is often isolated as its salt (sulfate or another salt if an acid is used in workup).
Core Reactivity II: The Methanethiol (MeSH) Surrogate
Methanethiol (MeSH) is a valuable C1 building block for introducing the methylthio (-SMe) group. However, it is a flammable, toxic gas with an extremely unpleasant odor, making it difficult and hazardous to handle directly. S-methylisothiourea hemisulfate provides an elegant solution, serving as a solid, odorless precursor that generates MeSH on demand.[3]
Causality of Reaction: Upon treatment with a strong, non-nucleophilic base such as aqueous sodium hydroxide, S-methylisothiourea hemisulfate undergoes decomposition. The base facilitates the cleavage of the C-S bond, releasing methanethiol as a gas, which can then be used in a subsequent reaction. This is particularly effective in a two-chamber system, which keeps the harsh base separate from the primary reaction mixture.[3]
Experimental Protocol: Ex Situ Synthesis of an S-Methyl Thioester
This protocol is adapted from established literature methods for the synthesis of S-methyl thioesters from carboxylic acids using a two-chamber reactor (e.g., an H-tube).[3]
-
Chamber 1 Setup (Activation): a. In one chamber of a dry, nitrogen-flushed H-tube apparatus, add the carboxylic acid (1.0 mmol) and 1,1'-carbonyldiimidazole (CDI, 1.2 mmol). b. Add anhydrous acetonitrile (1.0 mL) to dissolve the reagents. c. Stir the mixture at room temperature for 1 hour.
-
Rationale: CDI is an excellent activating agent for carboxylic acids, forming a reactive acyl-imidazole intermediate. This pre-activation step is crucial for the subsequent nucleophilic attack by methanethiol. The reaction is performed under an inert atmosphere to prevent hydrolysis of the CDI and the activated intermediate.
-
-
Chamber 2 Setup (MeSH Generation): a. After the 1-hour activation period, add S-methylisothiourea hemisulfate (1.2 mmol) to the second, empty chamber. b. Carefully add 2 M aqueous sodium hydroxide (1.0 mL) to the second chamber.
-
Rationale: The strong base immediately begins to decompose the S-methylisothiourea, releasing MeSH gas into the headspace of the sealed apparatus.
-
-
Reaction: Seal the H-tube apparatus and stir the entire system at room temperature for 3 hours.
-
Rationale: The generated MeSH gas diffuses from Chamber 2 to Chamber 1, where it reacts with the activated acyl-imidazole intermediate to form the desired S-methyl thioester.
-
-
Workup and Isolation: a. After the reaction is complete (as monitored by TLC), carefully unseal the apparatus in a fume hood. b. Concentrate the reaction mixture from Chamber 1 under reduced pressure. c. Quench the residue with a saturated aqueous solution of NaHCO₃ and extract the product with a suitable organic solvent (e.g., CH₂Cl₂ or ethyl acetate, 3 x 10 mL).[3] d. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by column chromatography if necessary.
Exploratory Reactions in Heterocyclic Synthesis
Beyond its two primary roles, S-methylisothiourea hemisulfate is a valuable component in multicomponent reactions for building complex heterocyclic scaffolds. A notable example is its use in the Atwal-Biginelli reaction to synthesize substituted dihydropyrimidines.[10]
The Atwal-Biginelli Cyclocondensation: In this reaction, S-methylisothiourea acts as the nitrogen-containing component, reacting with a β-ketoester and an aldehyde to form the pyrimidine ring system. The S-methyl group remains on the final product, offering a handle for further synthetic diversification (e.g., through oxidation or displacement).
This application demonstrates the reagent's utility in diversity-oriented synthesis, rapidly generating complex and medicinally relevant scaffolds from simple starting materials.[10]
Biochemical Applications: A Note on NOS Inhibition
For professionals in drug development, it is crucial to recognize the inherent biological activity of S-methylisothiourea. It is a potent, non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): inducible (iNOS), endothelial (eNOS), and neuronal (nNOS).[5][][11] This inhibitory activity makes it a valuable tool in biochemical research to study the physiological and pathological roles of nitric oxide.[11] While this is not a synthetic application, this bioactivity is a critical consideration during the design of new therapeutics containing the S-methylisothiourea moiety or when using it as a reagent in biological systems.
Conclusion
S-methylisothiourea hemisulfate is a testament to the power of a well-designed chemical tool. Its identity as a stable, crystalline solid belies its dual reactivity as both a potent guanidinylating agent and a safe, effective surrogate for methanethiol.[2][3] This versatility, coupled with its utility in complex heterocyclic syntheses, cements its role as a cornerstone reagent for researchers in organic synthesis and drug discovery. By understanding the mechanistic principles that govern its reactivity and adhering to safe handling practices, scientists can confidently employ this compound to construct a vast array of valuable molecules, from bioactive guanidines to complex thiomethylated natural products.
References
- Shildneck, P. R., & Windus, W.
- S-Methylisothiourea hemisulf
- Synthesis of Guanidines and Some of Their Biological Applications.
- Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis.
- Buy S-Methylisothiourea hemisulf
- A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles.
- SAFETY DATA SHEET - S-Methylisothiourea hemisulf
- S-methyl isothiourea hemisulfate | C4H14N4O4S3 | CID 6604939.
- Safety Data Sheet - S-methyl Isothiourea (hemisulf
- S-Methylisothiourea Sulfate | 867-44-7. Tokyo Chemical Industry (India) Pvt. Ltd.
- SAFETY DATA SHEET - S-Methylisothiouronium sulf
- Guanidine synthesis by guanyl
- S-Methylisothiourea 98 867-44-7. Sigma-Aldrich.
- S-methyl Isothiourea (hemisulfate) (SMIT, CAS Number: 867-44-7). Cayman Chemical.
- CAS 867-44-7 (S-Methylisothiourea hemisulf
- Guanidines from S-methylisothiouronium salt. Sciencemadness Discussion Board.
- S-Methylisothiourea 98 867-44-7. Sigma-Aldrich.
- Bis(S-methylisothiouronium) sulfate | C4H14N4O4S3 | CID 13347.
- Nishimura, Y., Okamoto, Y., Ikunaka, M., & Ohyama, Y. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466.
Sources
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. S-Methylisothiourea 98 867-44-7 [sigmaaldrich.com]
- 7. S-methyl isothiourea hemisulfate | C4H14N4O4S3 | CID 6604939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy S-Methylisothiourea hemisulfate | 867-44-7 [smolecule.com]
Methodological & Application
Application of trimethylisothiourea in medicinal chemistry
Application Note: -Trimethylisothiourea in Medicinal Chemistry
Executive Summary
This guide details the application of
It is the reagent of choice for converting primary and secondary amines into
Chemical Profile & Stability
| Parameter | Specification |
| IUPAC Name | |
| CAS No. | 2375-03-3 (Hydriodide salt) |
| Molecular Structure | Me-S-C(=NH)-N(Me)₂ |
| Physical State | Crystalline solid (hygroscopic) |
| Solubility | High: Water, Ethanol, Methanol, DMSO. Low: Ether, Hexane. |
| Stability | Stable under dry conditions. Hydrolyzes slowly in moist air to release methanethiol. |
| Key Hazard | Releases Methanethiol (MeSH) upon reaction—potent stench and toxicity. |
Synthetic Application: Guanylation of Amines
The most frequent application of
3.1. Reaction Mechanism
The reaction proceeds via an addition-elimination pathway. The amine nucleophile attacks the central carbon of the isothiourea, forming a tetrahedral intermediate. The strong electron-donating effect of the nitrogen atoms facilitates the expulsion of the methanethiol (MeS⁻/MeSH) leaving group.
Note on Regioselectivity: Using
Figure 1: Mechanistic pathway for the transfer of the dimethylguanidine moiety to a primary amine.
3.2. Validated Protocol: Synthesis of N-Alkyl-N',N'-dimethylguanidine
Objective: Convert a primary amine (R-NH₂) to a dimethylguanidine using
Reagents:
-
Substrate Amine (1.0 equiv)
- -Trimethylisothiourea hydriodide (1.1 – 1.2 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Scavenger: Sodium Hypochlorite (Bleach) solution (for trap)
Step-by-Step Procedure:
-
Safety Setup (CRITICAL):
-
This reaction releases Methanethiol (MeSH) , which has a "rotten cabbage" odor detectable at ppb levels and is toxic.
-
Set up the reaction vessel with a gas outlet tube leading directly into a Bleach Trap (10% NaOCl solution). The bleach oxidizes MeSH to odorless methanesulfonic acid/sulfate.[1]
-
Do not run this reaction on an open bench.
-
-
Reaction Assembly:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the amine (1.0 equiv) in Ethanol (0.5 M concentration).
-
Add
-trimethylisothiourea hydriodide (1.1 equiv). -
Add TEA (1.2 equiv). Note: If the amine is a salt (e.g., HCl salt), increase TEA to 2.2 equiv.
-
-
Reflux:
-
Heat the mixture to reflux (approx. 78°C for EtOH) for 6–12 hours.
-
Monitoring: Use TLC or LC-MS. The isothiourea reagent is UV active. Look for the disappearance of the amine and the formation of a more polar product.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Solvent Removal: Concentrate the mixture under reduced pressure. Caution: The distillate may smell of residual MeSH. Treat rotary evaporator traps with bleach before cleaning.
-
Purification:
-
Method A (Crystallization): If the product is a solid, triturate the residue with diethyl ether or ethyl acetate to remove residual iodine salts and non-polar impurities.
-
Method B (Ion Exchange): For high purity, pass the crude material through a cation exchange resin (e.g., Dowex 50W) to isolate the free guanidine base, or use reverse-phase flash chromatography (C18, Water/MeCN gradient).
-
-
-
Data Validation:
-
1H NMR: Look for a singlet integrating to 6H around 2.9–3.1 ppm (N-Me₂ group).
-
MS: Observe [M+H]⁺ corresponding to Amine Mass + 71 Da (Addition of C(=NH)NMe₂ - H).
-
Figure 2: Mandatory safety configuration for isothiourea-mediated guanylation.
Pharmacological Utility: NOS Inhibition[2]
While primarily a reagent, the isothiourea scaffold itself has significant biological activity. Researchers designing probes for Nitric Oxide Synthase (NOS) often utilize substituted isothioureas.[2]
-
Mechanism: Isothioureas mimic the L-Arginine substrate of NOS. The
-alkyl group binds into the arginine pocket, competitively inhibiting the enzyme. -
Structure-Activity Relationship (SAR):
-
-Ethyl and
-Isopropyl isothioureas are generally more potent inhibitors of iNOS (inducible NOS) than the -methyl variants. - -methylation (as in trimethylisothiourea) alters the binding kinetics and is often used to tune selectivity between iNOS and nNOS (neuronal NOS).
-
-Ethyl and
Application Note: If using trimethylisothiourea as a pharmacological probe rather than a synthetic intermediate, it should be stored as the sulfate salt to prevent iodide interference in biological assays.
References
-
Guanylation Methodology
- Katritzky, A. R., et al. "Synthesis of guanidines.
- Context: Defines the utility of S-methylisothioureas in guanidine construction.
-
NOS Inhibition
-
Safety & Handling
- BenchChem.
- Context: Safety protocols for handling MeSH gener
-
(General Reference for Safety Data)
-
Medicinal Chemistry Applications
Sources
- 1. Methanethiol - Wikipedia [en.wikipedia.org]
- 2. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanidine synthesis by guanylation [organic-chemistry.org]
Troubleshooting & Optimization
How to remove unreacted isothiourea from a reaction mixture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven answers to common questions regarding the removal of unreacted isothiourea from reaction mixtures. Unreacted starting material can complicate downstream processing and compromise the purity of your final compound. This resource is designed to provide not only step-by-step protocols but also the fundamental principles behind them, empowering you to troubleshoot and adapt these methods to your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted isothiourea important, and what makes it challenging?
Unreacted isothiourea and related thiourea impurities are common challenges in syntheses such as guanidinylation reactions. Their removal is critical because:
-
Structural Similarity: These impurities are often structurally similar to the desired guanidine product, leading to potential co-crystallization or similar chromatographic behavior, which complicates purification.
-
Reactivity: The nucleophilic nature of the thiourea group can interfere with subsequent synthetic steps.
-
Toxicity: Thiourea derivatives can exhibit toxicity, making their removal essential for pharmaceutical and biological applications.
The primary challenge stems from their basicity and polarity, which can be similar to the target molecule, making simple separations difficult.
Q2: What are the primary strategies for removing isothiourea impurities?
There are three main strategies, each leveraging different physicochemical properties of the isothiourea:
-
Liquid-Liquid Extraction (LLE): Exploits the basicity of the isothiourea. By adjusting the pH of the aqueous phase, the isothiourea can be protonated and selectively extracted from the organic layer.
-
Chromatography: Separates compounds based on their differential partitioning between a stationary phase and a mobile phase. This is effective when there is a sufficient polarity difference between the impurity and the product.
-
Scavenger Resins: Utilizes solid-supported reagents that covalently bind to and remove the isothiourea impurity from the solution, allowing for simple filtration-based removal.
The best strategy depends on the properties of your desired product, the scale of the reaction, and the specific isothiourea used.
Method Selection Guide
Choosing the right purification strategy is crucial for an efficient workflow. This decision tree outlines a logical approach to selecting the most appropriate method based on the properties of your product and the impurity.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide 1: Acid-Base Extraction
This technique leverages the basic nature of the isothiourea nitrogen atoms. By washing the organic reaction mixture with an acidic aqueous solution, the isothiourea is protonated to form a water-soluble salt, which is then extracted into the aqueous phase.
Underlying Principle: pKa Difference
The success of this method hinges on the pKa difference between your product and the isothiourea impurity. S-methylisothiourea has a pKa of ~7.14 for its conjugate acid.[1] This means it is significantly protonated at a pH below 6. If your desired product is neutral or acidic, an acid wash is an excellent first choice for purification.
Table 1: Solubility of Common Thioureas
| Compound | Solubility in Water | Solubility in Ethanol | Solubility in Diethyl Ether |
|---|---|---|---|
| Thiourea | 13.7 g/100 mL (25 °C) | 3.6 g/100 mL (20 °C) | Almost insoluble |
| S-methylisothiourea sulfate | Soluble (forms salt) | Soluble in hot ethanol[2] | Insoluble |
| N,N'-Di-Boc-S-methylisothiourea | Insoluble | Soluble | Soluble |
Experimental Protocol: Acid Wash
-
Solvent Choice: Ensure your product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). If the reaction was run in a water-miscible solvent like THF or acetonitrile, first remove it under reduced pressure and redissolve the residue.
-
Initial Wash: Transfer the organic solution to a separatory funnel and wash with deionized water (1 x volume) to remove any highly water-soluble byproducts.
-
Acid Extraction: Wash the organic layer with 1 M hydrochloric acid (HCl).[3] The volume of the acid wash should be approximately one-third to one-half the volume of the organic layer. Shake the funnel vigorously for 30-60 seconds, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (Step 3 & 4) one or two more times. Monitor the removal of the impurity by TLC or LCMS analysis of the organic layer.
-
Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Workflow for Acid-Base Extraction
Caption: Step-by-step workflow for an acid wash extraction.
Troubleshooting Extraction Issues
-
Q: An emulsion formed at the interface. How do I break it?
-
A1: Be Patient: Sometimes simply letting the separatory funnel stand for 10-20 minutes is enough for the layers to separate.[4][5]
-
A2: Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help force the separation.[4][5][6]
-
A3: Gentle Stirring: Gently swirl the mixture or stir it with a glass rod at the interface.[5] Vigorous shaking is a common cause of emulsions.[7]
-
A4: Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool.[4][6]
-
-
Q: My product is also basic. How can I selectively extract the isothiourea?
-
A: This requires careful pH control. If there is a sufficient pKa difference (at least 2-3 units) between your product and the isothiourea, you can use a buffered aqueous solution at a pH that is intermediate between the two pKa values. This will protonate the more basic compound (hopefully the isothiourea) while leaving the less basic one in the organic layer.
-
Troubleshooting Guide 2: Column Chromatography
When extraction is not feasible due to similar acid/base properties or product instability, flash column chromatography is the next logical step.[8] This method separates compounds based on their polarity.
Principle of Separation
Silica gel is a polar stationary phase. Polar compounds interact more strongly with the silica and therefore elute more slowly. Nonpolar compounds have weaker interactions and elute faster. Isothioureas, containing multiple nitrogen atoms, are generally polar and tend to have a strong affinity for silica gel.
Experimental Protocol: Flash Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your crude reaction mixture on a silica gel TLC plate. Develop the plate in various mixtures of a nonpolar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, acetone). The goal is to find a system where your product has an Rf value of ~0.3-0.4, and there is good separation from the isothiourea spot (which will likely be near the baseline).
-
Column Packing: Pack a glass column with silica gel slurried in the chosen nonpolar solvent.
-
Loading: Concentrate your crude material and adsorb it onto a small amount of silica gel. Carefully load this dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify which ones contain your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified product.
Troubleshooting Chromatography Issues
-
Q: The isothiourea is streaking on the TLC plate and column. What can I do?
-
A: Streaking is often caused by the basic nature of the isothiourea interacting too strongly with the slightly acidic silica gel. Adding a small amount of a basic modifier to your eluent can resolve this. Try adding 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase. This will neutralize the acidic sites on the silica and lead to sharper peaks and better separation.
-
-
Q: My product and the isothiourea have very similar Rf values. How can I improve separation?
-
A1: Use a Gradient: Instead of eluting with a single solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity. This can often resolve closely eluting spots.
-
A2: Change the Solvent System: Switch one of the solvents. For example, if you are using hexanes/ethyl acetate, try dichloromethane/methanol. The different solvent properties can alter the selectivity of the separation.
-
A3: Change the Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (which is available in basic, neutral, or acidic forms) or a reverse-phase (C18) silica.
-
Troubleshooting Guide 3: Scavenger Resins
Scavenger resins are functionalized polymers designed to react selectively with and remove specific types of impurities from a solution. This is an elegant and often highly efficient method for purification.
Mechanism of Action: Covalent Scavenging
For nucleophilic impurities like isothioureas, an electrophilic scavenger resin is used. These resins are typically polystyrene beads functionalized with reactive groups like isocyanate or benzyl chloride. When the resin is added to the reaction mixture, the isothiourea attacks the electrophilic sites on the resin, forming a covalent bond. The product, which does not react, remains in solution. The resin-bound impurity is then simply removed by filtration.
Workflow for Scavenger Resin Purification
Caption: General workflow for purification using a scavenger resin.
Experimental Protocol: Scavenging
-
Resin Selection: Choose a resin with a functional group that is reactive towards isothiourea. Isocyanate-functionalized resins are a common and effective choice.
-
Stoichiometry: Add the scavenger resin to your crude reaction mixture. Typically, a 2-4 fold molar excess of the resin's functional groups relative to the amount of isothiourea impurity is used.
-
Reaction: Gently stir or shake the mixture at room temperature. The required time can vary from 1 to 24 hours. Monitor the reaction by TLC or LCMS to determine when the impurity has been completely removed from the solution.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin beads.
-
Rinsing and Concentration: Rinse the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and rinses, and concentrate under reduced pressure to obtain the purified product.
Troubleshooting Scavenging Issues
-
Q: The scavenging reaction is very slow or incomplete.
-
A1: Increase Equivalents: Add more scavenger resin to the mixture.
-
A2: Increase Temperature: Gently heating the mixture (e.g., to 40-50 °C) can increase the reaction rate. Ensure your desired product is stable at this temperature.
-
A3: Check Solvent Compatibility: Ensure the chosen solvent swells the polystyrene resin beads effectively. Toluene, THF, and DCM are generally good choices. Alcohols like methanol can be less effective.
-
-
Q: My product is also being captured by the resin.
-
A: This indicates your product is also nucleophilic enough to react with the resin. In this case, an electrophilic scavenger is not suitable. You may need to consider an alternative strategy or a different type of scavenger resin if available.
-
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with extractions. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Thiourea. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2025). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Retrieved from [Link]
-
Organic Syntheses. (n.d.). s-methyl isothiourea sulfate. Retrieved from [Link]
-
INIS-IAEA. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. Retrieved from [Link]
-
Samyang Corp. (n.d.). Organic Scavenger. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Thiourea-Formaldehyde Resin for Cr Removal. Retrieved from [Link]
-
ResearchGate. (2025). Measurement and correlation for solubility of thiourea in different solvents. Retrieved from [Link]
-
Scribd. (n.d.). Solubility of Thiourea in Solvents. Retrieved from [Link]
-
911Metallurgist. (2017). Thiourea Gold Leaching. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
MDPI. (n.d.). Isothiourea-Catalyzed Enantioselective α-Alkylation of Esters via 1,6-Conjugate Addition to para-Quinone Methides. Retrieved from [Link]
- Google Patents. (n.d.). US3723604A - Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides.
-
ACS Publications. (2022). Isothiourea-Catalyzed [2 + 2] Cycloaddition of C(1)-Ammonium Enolates and N-Alkyl Isatins. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of Hydroxyl Radical Diffusion and Acidified Thiourea as a Scavenger during Intracoronal Bleaching. Retrieved from [Link]
-
ResearchGate. (2025). Alkylation of Ethylenethiourea with Alcohols: A Convenient Synthesis of S-Alkyl-isothioureas Without Toxic Alkylating Agents. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Acid Washing. Retrieved from [Link]
-
Organic Syntheses. (n.d.). guanidoacetic acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Isothiourea-Catalyzed [2 + 2] Cycloaddition of C(1)-Ammonium Enolates and N-Alkyl Isatins. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. Retrieved from [Link]
-
Science.gov. (n.d.). chromatographic purification steps: Topics by Science.gov. Retrieved from [Link]
-
Reddit. (2020). Best acid wash to remove trace metals from glassware?. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-DI-Boc-2-methylisothiourea. Retrieved from [Link]
-
PubMed. (n.d.). High-throughput Protein Purification Under Denaturating Conditions by the Use of Cation Exchange Chromatography. Retrieved from [Link]
-
Quora. (2022). How to prepare the acid wash to clean glassware. Retrieved from [Link]
-
ResearchGate. (2016). How to remove traces of acidic impurity or water?. Retrieved from [Link]
- Google Patents. (n.d.). US5180500A - Chemical removal of thiourea from hydrochloric acid.
Sources
- 1. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chromatographic purification steps: Topics by Science.gov [science.gov]
Technical Support Center: Purification Strategies for Crude Products from Guanylation Reactions
Welcome to the Technical Support Center for guanylation reaction purification. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying guanidine-containing compounds. The strongly basic and often highly polar nature of the guanidinyl group presents unique challenges that require specialized strategies. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired product purity with confidence.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the workup and purification of guanylation reaction products in a question-and-answer format.
Issue 1: My guanidinium salt product is water-soluble, making extraction difficult.
Q: I've performed a guanylation reaction, and my target compound, which is a salt, seems to be staying in the aqueous layer during my liquid-liquid extraction. How can I isolate my product?
A: This is a frequent challenge due to the high basicity (pKa ≈ 12.5-13.5) of the guanidine group, which is typically protonated, forming highly polar and water-soluble guanidinium salts[1][2]. Standard extractions with common organic solvents are often ineffective.
Causality: The positive charge on the guanidinium ion leads to strong ion-dipole interactions with water, making it difficult to partition into a less polar organic phase.
Solutions:
-
pH Adjustment (for non-salt sensitive compounds):
-
Carefully basify the aqueous layer with a strong base like NaOH to deprotonate the guanidinium salt to the free guanidine base. The free base is significantly less polar and more soluble in organic solvents.
-
Caution: Some compounds may be unstable at high pH. It's advisable to test the stability of your compound on a small scale first[3].
-
Extract the free base with a suitable organic solvent like ethyl acetate, dichloromethane (DCM), or a mixture of chloroform and isopropanol.
-
After extraction, you can re-form the salt by treating the organic layer with an acid (e.g., HCl in ether) to precipitate the desired salt.
-
-
Ion-Pair Extraction:
-
Add a lipophilic counter-ion to the aqueous phase. This forms an ion pair with your guanidinium product, which is more soluble in organic solvents. Common ion-pairing agents include large, singly charged anions like hexafluorophosphate (PF6-) or tetraphenylborate (BPh4-).
-
The resulting ion pair can then be extracted into an organic solvent.
-
-
Use of Protecting Groups:
-
If possible, during the synthesis, use protecting groups on the guanidine moiety, such as Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl)[2][4][5]. These groups reduce the basicity and increase the lipophilicity of the molecule, facilitating extraction and purification by standard methods like silica gel chromatography[6][7]. The protecting groups can be removed in a final step.
-
Issue 2: My product streaks badly on silica gel TLC and column chromatography.
Q: I'm trying to purify my guanidine-containing compound using silica gel chromatography, but it's streaking from the baseline to the solvent front. What's causing this and how can I fix it?
A: Severe streaking on silica gel is a classic sign of strong interaction between the basic guanidine group and the acidic silanol groups on the silica surface. This leads to poor separation and low recovery.
Causality: The highly basic guanidine moiety is protonated by the acidic silica gel, causing it to bind irreversibly or elute very slowly and erratically.
Solutions:
-
Mobile Phase Modification:
-
Add a basic modifier to your eluent to neutralize the acidic sites on the silica gel and suppress the protonation of your compound.
-
Common basic additives include:
-
Triethylamine (TEA): Typically 0.1-2% (v/v)
-
Ammonia: Use a mobile phase saturated with ammonia (e.g., DCM/MeOH/NH4OH).
-
-
Protocol: Start with a small amount of the basic additive (e.g., 0.1% TEA) and gradually increase it while monitoring the TLC to find the optimal concentration that gives a well-defined spot.
-
-
Use of Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Reversed-Phase Chromatography (C18): This is an excellent option, especially for protected guanidines or more lipophilic molecules. The separation is based on hydrophobicity rather than polarity.
-
Mixed-Mode or Ion-Exchange Chromatography: For highly polar, unprotected guanidinium salts, specialized columns like mixed-mode or cation-exchange columns can provide effective separation[1][8].
-
Issue 3: I have persistent impurities from my guanylation reagent.
Q: After my reaction, I'm struggling to remove byproducts from the guanylating agent (e.g., unreacted thiourea derivatives, carbodiimide adducts).
A: The choice of guanylating agent significantly impacts the impurity profile[9][10]. Understanding the nature of these byproducts is key to their removal.
Causality: Many guanylation reactions are not perfectly efficient and can generate stable side products or leave unreacted starting materials[11].
Solutions:
-
For Thiourea-based Reagents: Byproducts like isothioureas can sometimes be removed by washing with a dilute acid if the desired product is a free base and soluble in the organic layer.
-
For Carbodiimide-based Reagents (e.g., EDC): The resulting urea byproduct is often soluble in dilute acid. An acidic wash of the organic layer can be effective. If the product is also acid-sensitive, chromatography is often the best solution.
-
Use of Polymer-Bound Reagents: Employing a solid-supported guanylating agent can simplify purification, as the reagent and its byproducts can be removed by simple filtration[6][12].
Issue 4: My product is an oil and won't crystallize.
Q: I've purified my guanidinium salt, but it remains a persistent oil. How can I induce crystallization?
A: Guanidinium salts can be challenging to crystallize due to their high polarity and potential for multiple hydrogen bonding interactions, which can favor an amorphous state.
Causality: The presence of residual solvents, slight impurities, or the inherent properties of the molecule can inhibit the formation of a well-ordered crystal lattice.
Solutions:
-
Salt Exchange: Convert your current salt to a different one. Some counter-ions are more conducive to crystallization. For example, if you have a hydrochloride salt, try converting it to a perchlorate, tosylate, or oxalate salt[13]. This can be achieved by dissolving the compound and adding the corresponding acid, followed by precipitation or slow evaporation.
-
High Purity is Key: Ensure your product is of the highest possible purity before attempting crystallization. Even trace impurities can act as "crystal poisons." Consider an additional chromatographic step if necessary.
-
Systematic Solvent Screening:
-
Attempt crystallization from a variety of solvent systems. Good single solvents for guanidinium salts are often polar, such as water, methanol, or ethanol[14].
-
Use a binary solvent system where your compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"). Dissolve your compound in a minimal amount of the good solvent and slowly add the anti-solvent until turbidity appears, then allow it to stand. Common anti-solvents include diethyl ether, hexane, or acetone[15][16].
-
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered vial[14].
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a guanylation reaction? A1: Common impurities often fall into these categories:
-
Unreacted Starting Materials: Residual amine and guanylating agent.
-
Incompletely Substituted Intermediates: Particularly in reactions with multiple substitution sites, such as the synthesis of 2,4,6-Triguanidino-1,3,5-triazine from cyanuric chloride, where mono- and di-substituted intermediates are common[11].
-
Byproducts from the Guanylating Agent: For example, thioureas can lead to isothiourea byproducts, and carbodiimides can form ureas[17].
-
Hydrolysis Products: If moisture is present, some guanylating agents or intermediates can hydrolyze[11].
Q2: When should I use protecting groups for my guanidine synthesis? A2: Protecting groups are highly recommended when:
-
Your amine starting material has other nucleophilic sites that could react with the guanylating agent.
-
You need to perform subsequent reactions that are incompatible with a free, basic guanidine group.
-
You anticipate difficulties with purification due to the high polarity of the unprotected guanidine. Boc and Cbz are common choices that render the guanidine neutral and compatible with standard silica gel chromatography[2][4][5].
Q3: Can I use reversed-phase (C18) chromatography for unprotected guanidinium salts? A3: Yes, but it requires careful mobile phase selection. Due to their high polarity, unprotected guanidinium salts may have little retention on a C18 column with standard mobile phases like methanol/water or acetonitrile/water. To improve retention, you can use:
-
Ion-Pairing Agents: Add an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase. These form a more hydrophobic ion pair with the guanidinium ion, increasing its retention.
-
Highly Aqueous Mobile Phases: Some modern C18 columns are designed to be stable in 100% aqueous mobile phases, which can be effective for retaining very polar compounds.
Q4: My guanylation reaction is complete by TLC/LC-MS, but I can't find my product after the workup. What could have happened? A4: This is a common and frustrating problem. Here are the likely culprits:
-
Product is in the Aqueous Layer: As discussed in Troubleshooting Issue 1, your guanidinium salt product is likely highly water-soluble. You should analyze the aqueous layer to see if your product is there[3][18].
-
Product Instability: Your product might be unstable to the pH conditions of the workup (either acidic or basic washes). Test the stability of a small sample of the crude reaction mixture before performing a full-scale workup[3].
-
Emulsion Formation: A stable emulsion may have formed during extraction, trapping your product at the interface[18]. Breaking the emulsion (e.g., by adding brine or filtering through celite) may be necessary.
Visualization and Protocols
Purification Strategy Decision Workflow
This diagram outlines a general workflow for selecting an appropriate purification strategy for a crude guanylation reaction product.
Caption: Decision tree for guanylation product purification.
Experimental Protocols
Protocol 1: Purification of a Basic Guanidine by Column Chromatography with a Basic Modifier
This protocol is suitable for free-base guanidines that show streaking on standard silica gel.
Materials:
-
Crude guanylation product
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., Dichloromethane, Methanol)
-
Triethylamine (TEA)
-
TLC plates
-
Collection tubes
Procedure:
-
Develop a TLC System:
-
On a TLC plate, spot your crude reaction mixture.
-
Develop the TLC in a mobile phase system (e.g., 95:5 DCM:MeOH).
-
If streaking is observed, prepare a new developing chamber with the same solvent system but add 0.5-1% TEA.
-
Compare the TLCs. The plate with TEA should show a well-defined spot with a higher Rf value. Optimize the solvent ratio and TEA concentration to achieve good separation.
-
-
Prepare the Column:
-
Pack a glass column with silica gel using your chosen mobile phase (without TEA initially) to create a well-packed bed.
-
Equilibrate the column by flushing with 2-3 column volumes of the final mobile phase, including the optimized concentration of TEA.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute and Collect:
-
Begin eluting the column with the TEA-containing mobile phase.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined fractions using a rotary evaporator.
-
To remove residual TEA, which is high-boiling, co-evaporate several times with a lower-boiling solvent like DCM or dissolve the residue in a solvent and evaporate again under high vacuum.
-
Protocol 2: Crystallization of a Guanidinium Salt by Anti-Solvent Addition
This is a general protocol for inducing crystallization of a purified guanidinium salt that exists as an oil or amorphous solid.
Materials:
-
Purified guanidinium salt (oil or amorphous solid)
-
"Good" solvent (e.g., Methanol, Ethanol, Water)
-
"Anti-solvent" (e.g., Diethyl ether, Acetone, Hexane)
-
Crystallization vessel (e.g., small beaker or vial)
-
Stir bar (optional)
Procedure:
-
Dissolution: In the crystallization vessel, dissolve the guanidinium salt in a minimal amount of the "good" solvent at room temperature. Gentle warming can be used if necessary, but be cautious not to use too much solvent.
-
Anti-Solvent Addition:
-
Slowly add the "anti-solvent" dropwise while stirring.
-
Continue adding until you observe persistent turbidity (cloudiness), which indicates the solution is saturated and precipitation is about to begin.
-
-
Induce Crystallization:
-
If no crystals form immediately, try scratching the inside of the vessel with a glass rod just below the surface of the liquid. The microscopic scratches can provide nucleation sites.
-
Alternatively, add a single seed crystal from a previous batch, if available.
-
-
Crystal Growth:
-
Once turbidity or initial crystal formation is observed, stop adding the anti-solvent.
-
Cover the vessel and allow it to stand undisturbed at room temperature or in a refrigerator (if solubility decreases significantly at lower temperatures). Crystal growth can take from a few hours to several days.
-
-
Harvesting:
-
Once a sufficient amount of crystals has formed, collect them by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum.
-
Data Summary Table
| Purification Method | Target Compound Properties | Advantages | Disadvantages |
| Standard Silica Gel Chromatography | Neutral, protected guanidines | High resolution, well-established | Ineffective for basic, unprotected guanidines (streaking) |
| Silica Gel with Basic Modifier (e.g., TEA) | Free-base, unprotected guanidines | Overcomes streaking, uses standard equipment | Can be difficult to remove the basic additive from the final product |
| Reversed-Phase (C18) Chromatography | Protected guanidines, lipophilic salts | Excellent for less polar compounds, high purity achievable | May require ion-pairing agents for polar compounds, more expensive |
| Crystallization / Salt Exchange | Guanidinium salts | Can provide very high purity in a single step, scalable | Can be difficult to find suitable conditions, may result in an oil |
| Aqueous Acid/Base Extraction | Compounds stable to pH changes | Good for removing neutral or oppositely charged impurities, scalable | Risk of product degradation, potential for emulsion formation[18] |
| Ion-Exchange Chromatography | Highly polar, charged guanidinium salts | Directly separates based on charge, effective for salts[1][8] | Requires specialized columns and buffer systems |
References
- SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography.
- Baran, M., & Lucy, C. A. (2010). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst, 135(7), 1735-1741.
- Nakamura, H., & Tamura, Z. (2000). Chromatography of guanidino compounds. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 123-138.
- ResearchGate. (n.d.). Chromatography of guanidino compounds | Request PDF.
- Jones, A. S., & Thompson, T. W. (1963). The detection of guanidine compounds on paper chromatograms. Journal of Chromatography, 10, 248.
- Google Patents. (n.d.). CN1784381A - Method for crystallizing guanidinium salts.
- BenchChem. (n.d.). Identification of common impurities in 2,4,6-Triguanidino-1,3,5-triazine synthesis.
- ResearchGate. (2026). In situ active guanidinium salts interaction promotes facet orientation and crystallization for efficient and stable inverted perovskite solar cells.
- American Chemical Society. (n.d.). A New Solution Phase Protecting Group Strategy for Alkyl Guanidines.
- ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine?.
- ResearchGate. (n.d.). Synthesis of Guanidines and Some of Their Biological Applications.
- MilliporeSigma. (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- American Chemical Society Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
- Berlinck, R. G. S., & Romminger, S. (2016). The chemistry and biology of guanidine natural products. Natural Product Reports, 33(3), 456-490.
- PubMed. (2016). The chemistry and biology of guanidine natural products.
- Kumar, S., Singh, U., & Singh, L. (2007). A Review in the Synthesis of Guanidines Derivatives. Oriental Journal of Chemistry, 23(2).
- BenchChem. (n.d.). Technical Support Center: Crystallization of Guanidine Monobenzoate.
- National Center for Biotechnology Information. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents.
- Royal Society of Chemistry. (2014). Guanidines: from classical approaches to efficient catalytic syntheses.
- Science of Synthesis. (n.d.). Product Class 13: Guanidine Derivatives.
- National Center for Biotechnology Information. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors.
- Royal Society of Chemistry. (n.d.). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine.
- National Center for Biotechnology Information. (n.d.). Preparation of Mono-Cbz Protected Guanidines.
- Arkat USA. (n.d.). Recent developments in guanylating agents.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Oak Ridge National Laboratory. (2019). Carbon Capture via Crystallization with a Guanidine Ligand.
- University of Toronto. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
- Hampton Research. (n.d.). Crystallization Tips.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- YouTube. (2017). Getting Guanidine Carbonate and Hydrochloride from No-Lye Hair Relaxants.
- MilliporeSigma. (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
- Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.
- National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation.
- National Center for Biotechnology Information. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.
- Royal Society of Chemistry. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines.
- Google Patents. (n.d.). WO1998052917A2 - Guanidinylation reagents.
- Reddit. (2023). Any troubleshooting for a reaction work-up?.
- Google Patents. (n.d.). US6072075A - Guanidinylation reagents.
- Tokyo Chemical Industry. (n.d.). Guanidinylation Reagents.
Sources
- 1. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 2. A New Solution Phase Protecting Group Strategy for Alkyl Guanidines [acswebcontent.acs.org]
- 3. How To [chem.rochester.edu]
- 4. creative-peptides.com [creative-peptides.com]
- 5. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanylation of Amines [sigmaaldrich.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns - Analyst (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Prevention of Over-Guanidylation & Guanidino-Capping
Topic: Preventing the formation of over-guanidylated products Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals
Introduction
"Over-guanidylation" in biochemical and synthetic research typically refers to two distinct but critical failure modes:
-
Guanidino-Capping (The Artifact): The unintended transfer of a tetramethylguanidinium moiety from uronium-based coupling reagents (e.g., HATU, HBTU) to the N-terminal amine during peptide synthesis. This permanently terminates the peptide chain.
-
Poly-Guanidylation (The Selectivity Issue): The failure to achieve mono-selectivity when chemically converting amines to guanidines (e.g., synthesizing arginine mimetics from diamines), resulting in multiple guanidine additions.
This guide provides mechanistic insights, optimized protocols, and troubleshooting steps to eliminate these products.
Part 1: Guanidino-Capping in Peptide Synthesis (HATU/HBTU Artifacts)
Diagnostic Q&A
Q: I see a mass shift of +98 Da (or +99 Da) on my peptide and the sequence is truncated. What happened? A: You have likely formed a tetramethylguanidino-capped peptide .[1] This occurs when the N-terminal amino group attacks the central carbon of the uronium coupling reagent (HATU, HBTU, HCTU) instead of the activated amino acid ester. This reaction installs a stable tetramethylguanidinium (TMG) moiety, which prevents further chain elongation.[2]
Q: Why does this side reaction happen despite using standard protocols? A: The reaction is driven by excess coupling reagent or improper order of addition .
-
Mechanism: Uronium reagents are electrophilic at the central carbon. If the carboxylic acid is not present or slow to activate, the free amine on the resin will react directly with the HATU/HBTU.
-
Risk Factors:
Visualizing the Failure Mode
Figure 1: Mechanistic competition between desired acylation (Path A) and undesired guanidino-capping (Path B).[2][4]
Protocol: Zero-Artifact Coupling Strategy
To prevent capping, you must ensure the amine never encounters free coupling reagent.
Step-by-Step Methodology:
-
Stoichiometry Control:
-
Calculate reagents based on the Limiting Reagent (usually the Resin loading).
-
Use 0.95 – 1.0 equivalents of HATU/HBTU relative to the Fmoc-Amino Acid.[2]
-
Use excess Fmoc-Amino Acid (e.g., 3-5 eq relative to resin).
-
Crucial: The Amino Acid must always be in slight excess over the Coupling Reagent.
-
-
Pre-Activation (The "Pot" Method):
-
Do NOT add HATU/HBTU to the resin vessel.[2]
-
In a separate vial, mix:
-
Fmoc-Amino Acid (dissolved in DMF/NMP)
-
Base (DIPEA/NMM, 2.0 eq relative to Acid)
-
HATU/HBTU (0.95 eq relative to Acid)
-
-
Vortex and let stand for 30–60 seconds (activation time).
-
Why? This consumes all free HATU to form the Active Ester before it touches the peptide.
-
-
Transfer:
Troubleshooting Guide: Peptide Synthesis
| Symptom | Probable Cause | Corrective Action |
| +98/99 Da Mass Shift | Guanidino-capping due to excess HATU. | Reduce HATU to 0.9 eq relative to Amino Acid. Switch to phosphonium reagents (e.g., PyBOP) which do not form guanidines. |
| Low Yield / Truncation | Capping prevented further coupling. | Perform a "Double Coupling" but ensure fresh pre-activation for each round. Do not just add more HATU to the existing mix. |
| Slow Coupling (Hindered AA) | Long reaction time allows side reaction. | Switch to DIC/Oxyma coupling. Carbodiimides (DIC) do not contain the guanidinium moiety and cannot cause this specific artifact. |
Part 2: Controlled Chemical Guanidylation (Synthesis Focus)
Diagnostic Q&A
Q: I am trying to convert a diamine to a mono-guanidine, but I keep getting di-guanidylated products. How do I stop at one? A: Guanidylation reagents are often highly electrophilic. To achieve selectivity:
-
Statistical Control: Use a large excess of the diamine (e.g., 4–10 equivalents) relative to the guanylating agent.
-
Protection Strategy: Use a mono-protected diamine (e.g., N-Boc-diamine) followed by deprotection. This is the only way to guarantee 100% selectivity.
Q: Which reagent gives the cleanest mono-guanidylation? A: 1H-Pyrazole-1-carboxamidine hydrochloride is generally superior to O-methylisourea or cyanamide for selectivity because the leaving group (pyrazole) is sterically distinct, and the reaction kinetics are easier to control.
Protocol: Selective Mono-Guanidylation of Polyamines
Reagents:
-
Substrate: Diamine (e.g., Putrescine)
-
Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (for protected guanidines) or 1H-Pyrazole-1-carboxamidine HCl (for free guanidines).
-
Solvent: DMF or Methanol.
Workflow:
-
The "Slow Addition" Technique (for unprotected diamines):
-
Dissolve the Diamine (5.0 eq) in the solvent.
-
Dissolve the Guanylating Reagent (1.0 eq) in a separate volume of solvent.
-
Add the Reagent solution dropwise to the Diamine solution over 1 hour at 0°C.
-
Mechanism:[3][5][6][7][8][9] High dilution of the reagent ensures it always encounters free amine, statistically favoring mono-substitution.
-
-
The "Protected" Route (High Purity):
-
Start with N-Boc-diamine (commercially available or synthesized).
-
React with N,N'-Di-Cbz-1H-pyrazole-1-carboxamidine .
-
Result: N-Boc-Alkyl-N'-Guanidine(di-Cbz).
-
Orthogonal deprotection allows precise control over the final product structure.
-
Reagent Selection Matrix
| Reagent | Reactivity | Risk of Over-Guanidylation | Best Application |
| S-Methylisothiourea | Low | Low | Simple, unhindered primary amines. |
| 1H-Pyrazole-1-carboxamidine | High | Moderate | Converting Lysine to Homoarginine; Sterically hindered amines. |
| Goodman's Reagent (Triflyl guanidine) | Very High | High | Electron-deficient amines (anilines). Requires strict stoichiometry. |
| Cyanamide | Moderate | High (Dimerization risk) | Industrial scale; requires high temp. |
References
-
Vrettos, E. I., et al. (2017). "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates." RSC Advances, 7, 50519-50526. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
-
Feichtinger, K., et al. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." The Journal of Organic Chemistry, 63(12), 3804–3805. Link
-
BenchChem Technical Support. (2025). "HBTU Coupling Reactions: Troubleshooting Guide." Link
-
Katritzky, A. R., et al. (2005). "Novel Synthesis of Guanidines." The Journal of Organic Chemistry, 70(23), 9194–9201. Link
Sources
- 1. Side-product formation during cyclization with HBTU on a solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. bioorganica.org.ua [bioorganica.org.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of Guanylation Products by X-ray Crystallography: A Comparative Technical Guide
Executive Summary
In medicinal chemistry and peptidomimetic design, the guanylation of amines—converting a primary or secondary amine into a guanidine moiety—is a high-stakes transformation. While the reaction itself is chemically straightforward (often using reagents like 1H-pyrazole-1-carboxamidine or carbodiimides), validating the exact structural outcome is notoriously difficult.
Guanidines are "proton sponges" with complex tautomeric equilibria and resonance structures that often render standard solution-state NMR ambiguous. This guide argues that Single Crystal X-ray Diffraction (SC-XRD) is not merely a complementary tool but the requisite "Supreme Court" for structural validation of guanylation products, particularly when regio-isomerism or tautomeric preference dictates biological activity.
Part 1: The Structural Challenge of Guanylation
The guanidinium group (
The Tautomerism Trap
Upon guanylation of a secondary amine or an asymmetric primary amine, the double bond can theoretically reside on any of the three nitrogen atoms. In solution, rapid proton exchange (on the NMR timescale) often results in a time-averaged signal, obscuring the true dominant tautomer.
The Resonance Ambiguity
The C-N bonds in a guanidine core possess partial double-bond character. Distinguishing a formal single bond (
Part 2: Comparative Analysis of Validation Methods
The following matrix compares the three primary validation techniques for guanylation products.
Table 1: Performance Comparison of Structural Validation Methods
| Feature | Solution State NMR ( | Mass Spectrometry (HRMS/MS) | X-ray Crystallography (SC-XRD) |
| Primary Output | Connectivity, chemical environment. | Exact mass, fragmentation pattern. | 3D atomic coordinates, bond lengths. |
| Tautomer ID | Poor. Rapid exchange leads to signal averaging. | Null. Cannot distinguish tautomers. | Excellent. "Freezes" the dominant solid-state tautomer. |
| Bond Order | Inferential (via chemical shift). | Inferential (via fragmentation). | Definitive (via bond length measurement).[1][2][3] |
| Sample State | Solution (Solvent effects dominate). | Gas phase (Ionization artifacts). | Solid State (Bio-relevant polymorphs). |
| Throughput | High (Minutes). | High (Seconds). | Low (Days to Weeks). |
Decision Logic: When to Deploy X-ray
While NMR is sufficient for routine purity checks, X-ray is required when:
-
Regio-selectivity is unknown: Did the guanylating agent attack the steric or the electronic favorite?
-
Tautomer-specific binding is suspected: Drug efficacy often depends on a specific H-bond donor/acceptor motif.
-
Salt formation is critical: Determining if the product is a hydrochloride, triflate, or free base.
Figure 1: Decision matrix for escalating from standard NMR to X-ray crystallography validation.
Part 3: Technical Deep Dive – Interpreting the X-ray Data
To validate a guanylation product using X-ray data, you must analyze the Bond Lengths and Difference Fourier Maps .
Quantitative Bond Length Analysis
In a neutral guanidine derivative, the C=N double bond is distinct from the C-N single bond. However, in the protonated guanidinium form (common in physiological conditions), the charge is delocalized.
Validation Protocol:
If your crystal structure shows one bond at
Hydrogen Bonding Networks
Guanidines are prolific H-bond donors. X-ray crystallography maps these interactions, revealing "cis-trans" vs. "cis-cis" geometries that are invisible to MS and averaged in NMR.
Expert Insight: In N,N'-disubstituted guanidines, electron-withdrawing substituents often force a cis-cis geometry to maximize intramolecular H-bonding, whereas bulky aliphatic groups favor cis-trans. This structural insight is vital for docking studies in drug design.
Part 4: Experimental Protocol – Crystallizing Guanidines
Guanidines are notoriously difficult to crystallize due to their high polarity and "oily" nature as free bases. The following protocol utilizes Counter-ion Screening to force lattice formation.
The "Anion-Exchange" Crystallization Workflow
Objective: Convert the oily guanidine free base into a diffraction-quality crystalline salt.
Reagents:
-
Target Guanylation Product (Oily/Amorphous solid)
-
Acids: Picric acid (Caution: Explosive when dry), Fumaric acid, Hydrochloric acid (4M in Dioxane).
-
Solvents: Methanol, Diethyl Ether, Acetonitrile.
Step-by-Step Methodology:
-
Base Neutralization (Salt Formation):
-
Dissolve 10 mg of the crude guanylation product in 0.5 mL Methanol.
-
Add 1.1 equivalents of the selected acid. Note: Picrates often yield beautiful yellow needles due to
-stacking interactions, making them ideal for structural determination. -
Sonicate for 2 minutes to ensure homogeneity.
-
-
Vapor Diffusion (The "Sitting Drop"):
-
Place the solution in an inner vial (open).
-
Place the inner vial inside a larger jar containing a volatile anti-solvent (Diethyl Ether).
-
Seal the outer jar. As ether diffuses into the methanol, solubility decreases, promoting slow crystal growth.
-
-
Harvesting:
-
Check after 24-48 hours.
-
Mount crystals under cryo-protectant (Paratone-N) immediately to prevent desolvation.
-
Figure 2: Salt formation and vapor diffusion workflow for crystallizing difficult guanidine products.
References
-
Vijayaragavan Elumalai, et al. (2024).[5] X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Crystals, 14(10). Link
-
G. B.Lx, et al. (2016). Combining the Advantages of Powder X-ray Diffraction and NMR Crystallography in Structure Determination. Crystal Growth & Design. Link
-
Syrris. (n.d.).[6] Pharmaceutical Crystallization in Drug Development. Link
-
LibreTexts. (2023).[7] Bond Order and Lengths. Chemistry LibreTexts. Link
-
ResearchGate. (2015).[6] Method for crystallizing Bicyclic guanidine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carbon–nitrogen bond - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State - SINTEF [sintef.no]
- 6. researchgate.net [researchgate.net]
- 7. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Guanidinylation: The Superiority of Protected Isothioureas
The guanidinium moiety is a cornerstone in medicinal chemistry and drug development, celebrated for its unique physicochemical properties that are pivotal in molecular recognition processes.[1] This functional group, protonated under physiological pH, can engage in strong, bidentate hydrogen bonds, making it a critical pharmacophore in a vast array of biologically active molecules, including the antiviral drug Zanamivir and the antihypertensive agent Guanabenz.[2][3] However, the synthesis of substituted guanidines has historically been a significant challenge for chemists. Traditional methods are often plagued by harsh reaction conditions, the use of toxic reagents, and arduous purification protocols stemming from the high basicity of the guanidine products.[3]
This guide provides an in-depth comparison between these classical approaches and a modern, superior strategy: the use of protected isothioureas. We will explore the mechanistic underpinnings of their advantages, present comparative data, and provide detailed experimental protocols to demonstrate why reagents like N,N'-di-Boc-isothioureas represent a transformative advance for researchers in organic synthesis and drug discovery.
The Pitfalls of Traditional Guanidinylation
Classical methods for constructing the guanidine core typically involve the reaction of an amine with a "guanylating agent."[2][4] These agents are electrophilic species designed to transfer a C(=NH)NH₂ fragment or its substituted equivalent. Common traditional methods include:
-
Addition of Amines to Cyanamides: While seemingly straightforward, this method often requires high temperatures and strong acid or base catalysis, limiting its applicability to robust substrates.[2][5]
-
Use of Unprotected S-Alkylisothiourea Salts: These reagents react with amines to displace a thiol leaving group. However, the reactions can be sluggish and the resulting guanidines are highly basic, leading to complex and often low-yielding purifications.[2]
-
Activation of Thioureas with Heavy Metals: The most common approach involves activating a thiourea with a thiophilic metal salt, such as mercury(II) chloride (HgCl₂), to form a carbodiimide intermediate in situ, which is then trapped by an amine.[6][7] While effective, the acute toxicity and environmental hazards associated with mercury waste make this method highly undesirable for modern, sustainable chemistry.[8][9]
-
Use of Highly Reactive Reagents: Other methods employ hazardous reagents like cyanogen bromide, which presents significant safety challenges.[2]
The common denominator among these methods is the difficulty in handling the final product. The inherent high basicity of unprotected guanidines makes them prone to protonation and difficult to purify via standard silica gel chromatography. This often necessitates multiple salt formation and free-basing steps, significantly reducing overall yield and increasing process complexity.
The Modern Solution: The Power of Protection
The advent of protected isothioureas, particularly those bearing the tert-butoxycarbonyl (Boc) group, has revolutionized guanidine synthesis. The core innovation lies in temporarily masking the nitrogen atoms of the guanidinylating agent. Reagents such as N,N′-Di-Boc-thiourea and its activated S-methyl derivative, N,N′-Di-Boc-S-methylisothiourea , are stable, easy-to-handle solids that serve as powerful electrophilic guanidinylating agents.[10][11][12]
The advantages of this approach are manifold and directly address the shortcomings of traditional methods:
-
Modulated Basicity for Simplified Purification: The electron-withdrawing Boc groups drastically reduce the basicity of the guanidine product.[2] This renders the N,N'-di-Boc-protected guanidine intermediate significantly less polar and non-basic, allowing for straightforward purification by standard silica gel chromatography or simple crystallization.
-
Milder, More Efficient Activation: The thiourea can be activated under much milder and safer conditions. While mercury salts can be used, superior, non-toxic activators have been developed.[9] Mukaiyama's reagent or, even better, cyanuric chloride (TCT), provide an environmentally benign route to the reactive carbodiimide intermediate without the need for heavy metals.[5][8][9]
-
Broader Substrate Scope: The mild reaction conditions and high reactivity of protected reagents allow for the guanidinylation of a wide variety of amines, including sterically hindered, electronically deactivated, and sensitive substrates that would not survive traditional methods.[8][13]
-
Orthogonal Protection Strategy: The Boc groups are stable to a wide range of reaction conditions but can be removed cleanly and quantitatively under acidic conditions (e.g., with trifluoroacetic acid, TFA).[14] This orthogonality is critical in multi-step syntheses of complex molecules, such as in solid-phase peptide synthesis.[15][16][17][18]
Comparative Analysis: Reagents and Performance
The superior performance of protected isothioureas is not merely qualitative. The quantitative data below highlights the stark differences in efficiency, safety, and ease of use.
| Feature | Traditional Method (Thiourea/HgCl₂) | Protected Method (Di-Boc-Thiourea/TCT) |
| Guanylating Agent | Thiourea | N,N′-Di-Boc-thiourea |
| Activating Agent | Mercury(II) Chloride (HgCl₂) | Cyanuric Chloride (TCT) |
| Toxicity/Safety | Highly toxic heavy metal waste | Low toxicity, no hazardous waste |
| Reaction Conditions | Often requires elevated temperatures | Room temperature |
| Product Basicity | High (pKa ≈ 13.5) | Low (Neutral) |
| Purification | Difficult; often requires ion exchange or derivatization | Simple; standard silica gel chromatography or crystallization |
| Typical Yields | Variable, often moderate (40-75%) | Consistently high (80-95%)[8] |
| Substrate Scope | Limited to robust, unhindered amines | Broad; includes aliphatic, aromatic, and hindered amines[8] |
Visualizing the Mechanistic Advantage
The underlying chemical principles explain the practical advantages. The following diagrams illustrate the key differences between the traditional and protected pathways.
Figure 1: A comparison of reaction pathways. The traditional method (left) involves toxic reagents and yields a highly basic product requiring specialized purification. The protected method (right) uses safer reagents and yields a neutral intermediate that is easily purified before a final, clean deprotection step.
Experimental Protocols: A Practical Demonstration
To fully appreciate the difference, we present validated, step-by-step protocols for the guanidinylation of benzylamine as a representative primary amine.
Protocol 1: Traditional Guanidinylation using Thiourea and HgCl₂
Causality Statement: This protocol exemplifies the classical approach. HgCl₂ acts as a thiophile, abstracting sulfur from thiourea to generate a highly electrophilic carbodiimide intermediate. Triethylamine is used as a base to neutralize the HCl formed and to deprotonate the final guanidinium salt, but its presence complicates the purification.
Materials:
-
Thiourea
-
Benzylamine
-
Mercury(II) Chloride (HgCl₂) (Caution: Acutely Toxic!)
-
Triethylamine (TEA)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of thiourea (1.2 eq) in dry MeCN, add benzylamine (1.0 eq) and TEA (2.5 eq).
-
In a separate flask, dissolve HgCl₂ (1.1 eq) in dry MeCN.
-
Slowly add the HgCl₂ solution to the amine/thiourea mixture at room temperature. A white precipitate (mercury sulfide) will form.
-
Stir the reaction mixture for 12-18 hours at room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the mercury salts. Wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure. The resulting crude oil will be a mixture of the desired product and triethylammonium salts.
-
Purification Challenge: Dissolve the residue in DCM and wash with water. The highly basic product may cause emulsions. Standard silica gel chromatography is often unsuccessful. Purification typically requires conversion to a salt (e.g., picrate) for crystallization, followed by liberation of the free base, leading to significant material loss.
Protocol 2: Modern Guanidinylation using N,N′-Di-Boc-thiourea and TCT
Causality Statement: This protocol showcases the advantages of the protected method. Cyanuric chloride (TCT) is an inexpensive and safe activating agent that converts the di-Boc-thiourea into the corresponding carbodiimide.[8][9] N-methylmorpholine (NMM) is a non-nucleophilic base used to scavenge the acid generated, and DMAP serves as a nucleophilic catalyst to accelerate the reaction. The resulting product is neutral and can be easily purified.
Materials:
-
N,N′-Di-Boc-thiourea
-
Benzylamine
-
Cyanuric Chloride (TCT)
-
N-Methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N,N′-Di-Boc-thiourea (1.1 eq) in anhydrous THF (0.2 M), add TCT (0.4 eq, ratio of thiourea to TCT is ~3:1) and stir for 10 minutes at room temperature.
-
Add NMM (3.0 eq), benzylamine (1.0 eq), and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The protected guanidine is stable to these mild aqueous washes.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Simple Purification: The crude product is typically of high purity but can be further purified by flash chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure N,N′-di-Boc-protected benzylguanidine as a white solid in high yield (>90%).[8]
-
Deprotection (if required): The purified product can be dissolved in DCM and treated with an excess of TFA to cleanly remove the Boc groups, yielding the benzylguanidinium trifluoroacetate salt after evaporation.
Workflow Comparison: From Bench to Pure Product
The practical difference in a researcher's day-to-day work is best illustrated with a workflow diagram.
Figure 2: A comparative workflow diagram. The protected isothiourea method involves fewer hazardous steps, simpler procedures, and more reliable outcomes, accelerating the pace of research and development.
Conclusion
For researchers, scientists, and drug development professionals, the choice of synthetic methodology has profound implications for project timelines, cost, safety, and ultimate success. The use of protected isothioureas for guanidinylation is not merely an alternative to traditional methods; it is a fundamentally superior approach. By mitigating the core problems of reagent toxicity and product basicity, this modern strategy offers a robust, efficient, and scalable platform for the synthesis of guanidine-containing molecules. The adoption of these methods enables chemists to access a wider range of complex molecular architectures with greater ease and confidence, paving the way for the next generation of innovative therapeutics.
References
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Synthesis of Guanidines in Solution. (2006). Mini-Reviews in Organic Chemistry, 3(4).
-
Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 68(24), 9549–9552.
-
Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. PubMed.
-
N,N′-Bis-tert-butoxycarbonylthiourea. ChemicalBook.
-
Ishikawa, T., & Kumamoto, T. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3406-3425.
-
Main methods for the synthesis of guanidine derivatives. (2020). ResearchGate.
-
N,N-Di-(tert-Butoxycarbonyl)thiourea. Chem-Impex.
-
Guanidine synthesis by guanylation. Organic Chemistry Portal.
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries.
-
Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
-
Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. (2002). ResearchGate.
-
A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. (2009). ResearchGate.
-
One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. (2018). RSC Publishing.
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol.
-
Guanidines: from classical approaches to efficient catalytic syntheses. (2014). Chemical Society Reviews.
-
Electrophilic amidine species used to generate guanidines from amines. ResearchGate.
-
Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(5), 1566–1568.
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16, 131.
-
An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. ResearchGate.
-
Zhang, W.-X., et al. (2015). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chemical Communications, 51(2), 254-265.
-
Guanidinylation reagents. (2000). Google Patents.
-
Yin, B.-L., Liu, Z.-G., Zhang, J.-C., & Li, Z.-R. (2010). N,N′-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds. Synthesis, 2010(06), 991-999.
-
Iodine-catalyzed guanylation of amines with N,N'-di-Boc-thiourea. (2019). PubMed.
-
Electrophilic amination. Wikipedia.
-
Iodine-Catalyzed Guanylation of Amines with N,N′-Di-Boc-thiourea. (2019). ResearchGate.
-
An In-depth Technical Guide to Electrophilic Aminating Agents. Benchchem.
-
N,N'-Di-Boc-thiourea 97%. Sigma-Aldrich.
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PMC.
-
Electrophilic Aminating Agents in Total Synthesis. (2021). PMC.
-
Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. MilliporeSigma.
-
Efficient introduction of protected guanidines in boc solid phase peptide synthesis. (2002). PubMed.
-
Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking. UCD Research Repository.
-
N,N′-Di-Boc-thiourea. Santa Cruz Biotechnology.
-
Nitroguanidine. Organic Syntheses.
-
Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). (2021). MDPI.
-
Facile Synthesis of Guanidine Functionalised Building Blocks. (2010). ResearchGate. Guanidine_Functionalised_Building_Blocks)
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Safety Operating Guide
Operational Guide: Safe Disposal of 1,2,3-Trimethylisothiourea
Executive Safety Directive
Stop and Read: 1,2,3-Trimethylisothiourea (often handled as the hydroiodide salt, CAS 2260-01-7) presents specific hazards distinct from generic organic waste. It is a thiourea derivative , meaning improper disposal can lead to the release of toxic sulfur oxides (SOx) upon combustion or volatile mercaptans if acidified.
Core Prohibition: NEVER dispose of this compound down the drain. NEVER mix with strong acids or strong oxidizers in a primary waste stream.
Chemical Profile & Hazard Assessment
Effective disposal requires understanding the chemical's stability profile. Unlike the pyrophoric trimethylaluminum (often confused in automated databases due to name similarity), 1,2,3-Trimethylisothiourea is typically a stable solid or viscous liquid, but it is chemically reactive under specific conditions.
| Parameter | Specification | Operational Implication |
| Chemical Structure | Contains sulfur-carbon bonds liable to cleavage. | |
| Primary Hazards | Acute Toxicity (Oral/Dermal) ; Skin/Eye Irritant .[1] | Requires full PPE (Nitrile gloves, safety goggles, lab coat). |
| Thermal Decomposition | Releases | Incineration requires scrubbers; do not autoclave waste. |
| Incompatibilities | Strong Acids : Risk of | CRITICAL: Segregate from acidic waste streams (e.g., Piranha etch, Chromic acid). |
| RCRA Status | Not P-listed (unlike parent Thiourea P116). | Treat as Hazardous Waste (Toxic/Irritant) . |
Waste Segregation & Pre-Disposal Stabilization
The most common failure point in thiourea disposal is improper segregation, leading to noxious fumes in the waste storage area.
Segregation Protocol
-
Stream Selection: Designate a "Non-Halogenated Organic - Sulfur Containing" waste stream.
-
Why: While the compound contains iodine (if hydroiodide salt), it is often grouped with sulfur organics to ensure incineration facilities use appropriate sulfur-scrubbing protocols.
-
-
pH Control: Ensure the waste container is neutral to slightly alkaline (pH 7–9).
-
Why: Acidic conditions catalyze the hydrolysis of the isothiourea bond, potentially releasing methanethiol (rotten cabbage odor) or hydrogen sulfide.
-
-
Labeling: clearly mark the container: "Contains 1,2,3-Trimethylisothiourea – TOXIC – SULFUR HAZARD."
Workflow Visualization: Segregation Logic
Caption: Decision matrix for segregating 1,2,3-Trimethylisothiourea waste. Note the critical pH adjustment step for liquid waste to prevent volatile thiol formation.
Disposal Procedures
Method A: Commercial Incineration (Primary/Recommended)
This is the standard for regulatory compliance and safety.
-
Accumulation: Collect waste in a DOT-approved container (polyethylene or glass).
-
Manifesting: List specifically as "Organic Isothiourea Derivative." Do not use generic "Organic Waste" tags, as the sulfur content dictates the incinerator feed rate to prevent exceeding
emission caps. -
Hand-off: Transfer to your institution's EHS (Environmental Health & Safety) team for transport to a TSDF (Treatment, Storage, and Disposal Facility) equipped with a rotary kiln and secondary combustion chamber.
Method B: Chemical Deactivation (Emergency/Small Scale Only)
Warning: Only perform this if professional disposal is impossible or for decontaminating glassware. This process uses oxidation to convert the thiourea moiety into urea and sulfate/sulfonate.
-
Reagents: Sodium Hypochlorite (Bleach, 5-10%) or Hydrogen Peroxide (30%).
-
Mechanism: Oxidative cleavage of the
bond.
Protocol:
-
Dilution: Dilute the waste material to <5% concentration with water.
-
Oxidation: Slowly add excess bleach (10:1 molar ratio).
-
Observation: The reaction is exothermic. Ice bath cooling is recommended.
-
-
Completion: Allow to stand for 12 hours.
-
Verification: Test for residual oxidizer using starch-iodide paper.
-
Final Disposal: The resulting solution (containing urea, sulfate, and excess bleach) can usually be neutralized and drain-disposed if local regulations permit. Otherwise, treat as non-hazardous aqueous waste.
Visualization: Oxidative Deactivation Pathway
Caption: Chemical breakdown pathway during oxidative deactivation. This method converts the toxic isothiourea core into relatively benign urea and sulfonate byproducts.
Spill Management Response
In the event of a benchtop spill:
-
Evacuate & Ventilate: If the spill is large (>100g) or dust is visible, clear the area.
-
PPE: Don double nitrile gloves, lab coat, and N95/P100 respirator if powder is present.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.
-
Liquids: Absorb with vermiculite or sand. Do not use paper towels alone for large liquid spills as they increase surface area for volatilization.
-
-
Decontamination: Wipe the surface with a 10% bleach solution to oxidize residues, followed by a water rinse.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16752, 1,2,3-Trimethylisothiourea. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Thiourea derivatives and sulfur-containing organics. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[4] Chapter 8, Management of Waste. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
